1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride
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Overview
Description
1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2 It is a derivative of bipiperidine, characterized by the presence of benzyl and phenyl groups attached to the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride typically involves the reaction of 1-benzyl-4-phenylpiperidine with appropriate reagents to introduce the second piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In industrial settings, the production of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced bipiperidine derivatives.
Substitution: Formation of substituted bipiperidine derivatives.
Scientific Research Applications
1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-4-phenyl-4-piperidinol hydrochloride: Similar in structure but with a hydroxyl group instead of a second piperidine ring.
1-Benzyl-4-pyrrolidinopiperidine dihydrochloride: Contains a pyrrolidine ring instead of a phenyl group.
1’-Benzyl-4-(4-phenyl-1-piperazinyl)-1,4’-bipiperidine: Contains a piperazine ring instead of a second piperidine ring.
Uniqueness: 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride is unique due to its bipiperidine structure with benzyl and phenyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
13800-08-3 |
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Molecular Formula |
C23H32Cl2N2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-benzyl-4-phenyl-4-piperidin-1-ium-1-ylpiperidin-1-ium;dichloride |
InChI |
InChI=1S/C23H30N2.2ClH/c1-4-10-21(11-5-1)20-24-18-14-23(15-19-24,22-12-6-2-7-13-22)25-16-8-3-9-17-25;;/h1-2,4-7,10-13H,3,8-9,14-20H2;2*1H |
InChI Key |
DSJIFMSEGVSCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)C2(CC[NH+](CC2)CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-] |
Origin of Product |
United States |
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